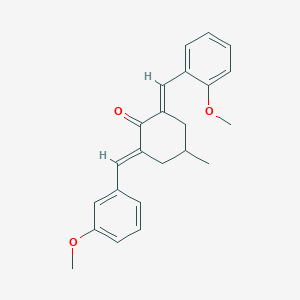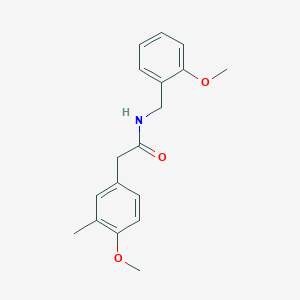
2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone, also known as MBC, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MBC is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 380.5 g/mol.
Mecanismo De Acción
The mechanism of action of 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone is not fully understood. However, it is believed that 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone interacts with metal ions through a chelation process. The formation of a complex between 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone and metal ions leads to a change in the fluorescence properties of 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone, which can be used to detect the presence of metal ions.
Biochemical and Physiological Effects:
2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone has been found to exhibit low toxicity towards cells and has no significant effects on cell viability. However, it has been reported to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone has also been found to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone is its high selectivity and sensitivity towards metal ions. This makes it a promising candidate for the development of metal ion sensors. However, one of the major limitations of 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone is its low solubility in aqueous solutions, which may limit its applications in biological systems.
Direcciones Futuras
There are several future directions for the research on 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone. One of the major areas of research is the development of 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone-based metal ion sensors for environmental monitoring and biomedical applications. Another area of research is the development of 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone-based therapeutics for the treatment of cancer and other diseases. Additionally, the synthesis of 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone derivatives with improved solubility and selectivity towards metal ions is an area of active research.
In conclusion, 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone is a promising compound that has potential applications in various fields of scientific research. Its high selectivity and sensitivity towards metal ions make it a promising candidate for the development of metal ion sensors. Further research on 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone and its derivatives may lead to the development of novel therapeutics and sensors with improved properties.
Métodos De Síntesis
2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone can be synthesized using a simple and efficient method. The synthesis involves the condensation of 2-methoxybenzaldehyde and 3-methoxybenzaldehyde with 4-methylcyclohexanone in the presence of a catalytic amount of piperidine. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone has been found to exhibit high selectivity and sensitivity towards metal ions such as Cu2+, Fe3+, and Hg2+. This makes it a promising candidate for the development of metal ion sensors.
Propiedades
IUPAC Name |
(2E,6E)-2-[(2-methoxyphenyl)methylidene]-6-[(3-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O3/c1-16-11-19(13-17-7-6-9-21(14-17)25-2)23(24)20(12-16)15-18-8-4-5-10-22(18)26-3/h4-10,13-16H,11-12H2,1-3H3/b19-13+,20-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBYDWLFNHFQAD-YLYRKCBPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC2=CC(=CC=C2)OC)C(=O)C(=CC3=CC=CC=C3OC)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C(=C\C2=CC(=CC=C2)OC)/C(=O)/C(=C/C3=CC=CC=C3OC)/C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5312006.png)
![N-benzyl-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]sulfamide](/img/structure/B5312020.png)
![3-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B5312033.png)
![2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5312037.png)
![N-[2-(tetrahydro-3-furanyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5312041.png)
![4-bromo-N-{2-(4-chlorophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide](/img/structure/B5312050.png)
![1-[(3-fluoro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-2-methylpiperazine](/img/structure/B5312056.png)
![1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-azepanamine](/img/structure/B5312059.png)

![N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5312081.png)

![2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5312092.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile](/img/structure/B5312103.png)
![1,9-dimethyl-4-[(5-propyl-3-thienyl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5312110.png)